7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N4/c14-10-2-1-8(5-11(10)15)12-3-4-17-13-9(6-16)7-18-19(12)13/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIIMOUIRJTBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC3=C(C=NN23)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of reagents and solvents is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-amine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, it has been reported to inhibit the proliferation of breast cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes. This makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance .
Anti-inflammatory Effects
In vitro studies suggest that 1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can reduce inflammation markers in various cell types. This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. It shows promise as a biopesticide due to its low toxicity to non-target organisms and effectiveness in controlling pest populations. Field trials have indicated that formulations containing this compound can reduce pest damage significantly while promoting plant health .
Plant Growth Regulation
Research also suggests that this triazole derivative may act as a plant growth regulator. It can enhance seed germination rates and improve root development under stress conditions, which is crucial for sustainable agriculture practices .
Material Science Applications
Polymer Chemistry
In material science, 1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials due to their improved durability .
Mechanism of Action
The mechanism by which 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves interaction with specific molecular targets. The cyano group and the dichlorophenyl moiety play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
TLR7 Agonist Activity
- 2-((4-Methoxyphenyl)amino)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Exhibited the highest TLR7 agonist activity among 33 tested analogs in HEK-Blue hTLR7 reporter cells. The 4-methoxyphenylamino group at C2 and pyridinyl group at C7 synergistically enhanced receptor binding and activation .
Optical Properties and Fluorescence
- 7-Amino-6-(4-aroyl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles (Compound 87) Amino substitution at C7 enhanced fluorescence, with absorption maxima (λmax,abs) at 336–360 nm and emission maxima (λmax,em) at 393–414 nm. Outperformed aryl-substituted analogs (e.g., 7-(4-aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles), which showed λmax,abs = 267–296 nm and λmax,em = 304–332 nm .
Key Data Tables
Table 2: Pharmacokinetic and Physicochemical Properties
| Compound Name | LogP | Radiochemical Yield (%) | Tumor Uptake (ID/g at 60 min) |
|---|---|---|---|
| [18F]5 | 2.1* | 25 | 3.2 ± 0.5 |
| [18F]3 | 1.8* | 20 | 4.1 ± 0.6 |
| [18F]4 | 1.5* | 18 | 3.9 ± 0.4 |
| 7d | 3.3 | N/A | N/A |
*Estimated based on polar group modifications .
Biological Activity
7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C13H8Cl2N4
- Molecular Weight : 307.13 g/mol
- CAS Number : Not explicitly listed but can be cross-referenced with related compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced cellular proliferation and has implications for cancer therapy and immunosuppression.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Cell Growth : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of various tumor cell lines, including L1210 and P388 leukemia cells .
- Mechanism : The compound's mechanism may involve the induction of apoptosis and cell cycle arrest through modulation of signaling pathways associated with cancer cell survival.
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- Broad-Spectrum Activity : Certain derivatives have shown effectiveness against viruses such as Para 3 virus and have been tested against Leishmania tropica . The ability to inhibit viral replication suggests potential applications in treating viral infections.
Antimicrobial Activity
Some studies have explored the antimicrobial effects of pyrazolo[1,5-a]pyrimidines:
- Inhibition of Pathogen Growth : Compounds in this class have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents.
Data Tables
| Biological Activity | Target | Reference |
|---|---|---|
| Anticancer | L1210 and P388 leukemia cells | |
| Antiviral | Para 3 virus | |
| Antimicrobial | Various bacterial strains |
Case Studies
- Inhibition of DHODH : A study highlighted that this compound exhibited potent inhibition of DHODH in enzymatic assays. This inhibition was more effective than known inhibitors like brequinar and teriflunomide, suggesting its potential as a therapeutic agent in immunosuppressive therapies .
- Antitumor Efficacy : A series of experiments conducted on cancer cell lines revealed that the compound could induce apoptosis through caspase activation pathways. These findings support further exploration into its use as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for 7-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how are yields optimized?
The synthesis typically involves cyclocondensation of aminopyrazoles with electrophilic precursors. For example, pyrazolo[1,5-a]pyrimidines are synthesized via refluxing aminopyrazoles with substituted dichlorophenyl ketones in solvents like ethanol or pyridine. Yield optimization often requires controlled stoichiometry, reaction time (e.g., 5–6 hours), and purification via recrystallization (e.g., ethanol/DMF mixtures) . DES (deep eutectic solvents) have been reported to improve yields by providing a benign reaction environment .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch near 2220 cm⁻¹).
- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl groups).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values). Cross-referencing with literature data (e.g., melting points, elemental analysis) ensures structural fidelity .
Q. What are the primary biological activities reported for pyrazolo[1,5-a]pyrimidine derivatives?
While specific data for this compound is limited, structurally related analogs exhibit antitumor, antimicrobial, and kinase inhibitory activities. For example, pyrazolo[1,5-a]pyrimidines with chlorophenyl groups show potential as phosphatidylinositol-3-kinaseβ inhibitors , and 7-substituted derivatives demonstrate cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms or structural assignments?
Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and planararity. For instance, studies on 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile revealed coplanar molecular frameworks (r.m.s. deviation: 0.011 Å), resolving ambiguities in substitution patterns. Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) can also explain solubility or stability discrepancies .
Q. What strategies are recommended for addressing low reproducibility in biological assays for this compound?
- Purity validation : Use HPLC or TLC to ensure >95% purity.
- Solvent selection : Avoid DMSO if the compound degrades under acidic/oxidative conditions.
- Dose-response curves : Test multiple concentrations to account for batch-to-batch variability. Contradictory cytotoxicity data in literature may arise from differences in cell lines or assay protocols (e.g., MTT vs. SRB assays) .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?
- Molecular docking : Predict binding affinities to targets like kinases or DNA topoisomerases.
- ADMET prediction : Use tools like SwissADME to optimize logP (target ~2–3) and reduce metabolic liabilities (e.g., cytochrome P450 interactions). For example, introducing hydrophilic groups (e.g., carboxylates) may improve solubility without compromising planar aromatic interactions critical for activity .
Q. What advanced synthetic methodologies can diversify the pyrazolo[1,5-a]pyrimidine core?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).
- Catalytic systems : FeCl₃/PVP combinations accelerate cyclization steps .
- Post-functionalization : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
